Piperidine, 3-fluoro-, ion(1-)
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Overview
Description
Piperidine, 3-fluoro-, ion(1-): is a fluorinated derivative of piperidine, a six-membered heterocyclic amine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrogenation: One common method involves the hydrogenation of fluorinated pyridines.
Cyclization: Another method involves the cyclization of appropriate precursors under specific conditions.
Industrial Production Methods: : Industrial production often involves multi-step synthesis starting from readily available fluorinated precursors. The process typically includes steps such as halogenation, cyclization, and purification to obtain the desired fluorinated piperidine derivative .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 3-Fluoropiperidine can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to form various hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products
Substitution: Products include various substituted piperidines depending on the nucleophile used.
Oxidation: N-oxides of 3-fluoropiperidine.
Reduction: Hydrogenated derivatives of 3-fluoropiperidine.
Scientific Research Applications
Chemistry
Biology
Enzyme Inhibition: Fluorinated piperidines are studied for their potential to inhibit various enzymes, making them useful in biochemical research.
Medicine
Anticancer Agents: Piperidine derivatives, including fluorinated ones, have shown potential as anticancer agents by regulating crucial signaling pathways.
Industry
Mechanism of Action
The mechanism of action of 3-fluoropiperidine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and specificity. For instance, it can enhance the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in target proteins . This can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Chloropiperidine: Similar to 3-fluoropiperidine but with a chlorine atom instead of fluorine.
3-Bromopiperidine: Contains a bromine atom at the 3-position.
Uniqueness
Electronegativity: The high electronegativity of fluorine makes 3-fluoropiperidine more reactive in certain chemical reactions and enhances its ability to form strong hydrogen bonds.
Metabolic Stability: The C-F bond is highly stable, making fluorinated compounds more resistant to metabolic degradation.
Properties
Molecular Formula |
C5H9FN- |
---|---|
Molecular Weight |
102.13 g/mol |
IUPAC Name |
3-fluoropiperidin-1-ide |
InChI |
InChI=1S/C5H9FN/c6-5-2-1-3-7-4-5/h5H,1-4H2/q-1 |
InChI Key |
DHQKSRDRYRGHPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C[N-]C1)F |
Origin of Product |
United States |
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